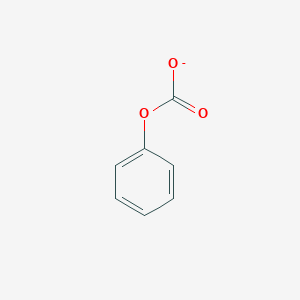

phenyl carbonate

Description

Properties

Molecular Formula |

C7H5O3- |

|---|---|

Molecular Weight |

137.11 g/mol |

IUPAC Name |

phenyl carbonate |

InChI |

InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 |

InChI Key |

QIIPQYDSKRYMFG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Phenol Acetylation

Phenol reacts with acetic anhydride at 75–150°C in the presence of a macroporous ion exchange resin catalyst (e.g., Amberlyst®), yielding phenyl acetate and acetic acid. The reaction follows first-order kinetics with respect to phenol, achieving >95% conversion under optimized conditions. Key parameters include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 25–180°C | 120°C |

| Catalyst Loading | 5–15 wt% | 10 wt% |

| Reaction Time | 2–6 hours | 4 hours |

Acetic acid is separated via fractional distillation, while phenyl acetate proceeds to the transesterification step.

Transesterification with Dimethyl Carbonate

Phenyl acetate reacts with DMC at 150–300°C under 5–10 atm pressure, catalyzed by Lewis acids such as AlCl₃ or titanium tetraisopropoxide. The reaction produces diphenyl carbonate (DPC) and methyl acetate:

Methyl acetate is recycled via carbonylation with CO over a Pd/Rh catalyst at 100–200°C and 10–250 atm, regenerating acetic anhydride. This closed-loop design reduces raw material costs by 40% compared to ketene-based processes.

Phosgenation of Phenol

Despite environmental concerns, phosgenation remains the dominant industrial method, accounting for 85% of global DPC capacity. The reaction proceeds via:

Process Modifications

-

Gas-Phase Phosgenation : Conducted at 200–250°C with activated carbon catalysts, achieving 92–95% yield but requiring HCl scrubbing systems.

-

Liquid-Phase Phosgenation : Uses pyridine as an HCl scavenger at 50–80°C, yielding 88–90% DPC with reduced energy input.

| Method | Temperature (°C) | Yield (%) | HCl Management |

|---|---|---|---|

| Gas-Phase | 200–250 | 92–95 | Adsorption/Neutralization |

| Liquid-Phase | 50–80 | 88–90 | Pyridine Complexation |

Environmental regulations are driving phasing out of this method in favor of phosgene-free alternatives.

Oxidative Carbonylation of Phenol

This one-pot synthesis avoids phosgene by employing CO and O₂ under catalytic conditions:

Catalytic Systems

-

Palladium Complexes : Pd(OAc)₂ with quinoline ligands at 80–100°C and 20–30 atm CO/O₂ (2:1) achieves 70–75% yield.

-

Cobalt-Porphyrin Catalysts : Co(TMPP)Cl in DMF solvent at 60°C improves selectivity to 85% but requires costly ligand synthesis.

Transesterification of Dimethyl Carbonate with Phenol

This two-stage process first synthesizes methyl phenyl carbonate (MPC), which disproportionates to DPC:

Kinetics and Catalysis

The equilibrium constant () for MPC disproportionation is at 180°C, necessitating highly active catalysts. Lead oxide supported on MgO (PbO/MgO) demonstrates exceptional performance:

| Catalyst | Surface Area (m²/g) | Pb Dispersion (%) | DPC Yield (%) |

|---|---|---|---|

| PbO/MgO | 110 | 68 | 92 |

| PbO/ZrO₂ | 85 | 54 | 87 |

| PbO/SiO₂ | 300 | 32 | 78 |

PbO/MgO’s superiority stems from strong metal-support interactions and Lewis acid site density (0.45 mmol/g).

Disproportionation of Methyl Phenyl Carbonate

Recent advances focus on enhancing MPC disproportionation efficiency. A 2019 study demonstrated that Pb nanocatalysts on MgO supports achieve 98% DPC yield at 180°C with 5 wt% catalyst loading. The mechanism involves:

-

MPC adsorption on Lewis acid sites

-

Methoxy group transfer to catalyst surface

-

DPC desorption with methanol byproduct

The catalyst maintains 91% activity after five cycles due to negligible Pb leaching (<0.5 ppm).

Comparative Analysis of Methods

| Method | Yield (%) | T (°C) | P (atm) | Phosgene Use | CO₂ Footprint (kg/kg DPC) |

|---|---|---|---|---|---|

| Acetylation-Transester. | 89 | 150–300 | 5–10 | No | 1.2 |

| Phosgenation | 93 | 200 | 1 | Yes | 3.8 |

| Oxidative Carbonylation | 75 | 80 | 20 | No | 2.1 |

| DMC Transesterification | 92 | 180 | 1 | No | 1.5 |

The acetylation-transesterification route offers the best sustainability profile, while phosgenation remains cost-effective where regulations permit.

Chemical Reactions Analysis

Types of Reactions: phenyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert carboxylatooxybenzene into benzyl alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products: The major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzene derivatives .

Scientific Research Applications

Applications in Polymer Production

Polycarbonate Synthesis

- Diphenyl Carbonate : This compound is a key intermediate in the synthesis of polycarbonate resins. The process involves transesterification with bisphenol A, resulting in high-performance plastics used in eyewear lenses, safety glasses, and electronic devices .

- Allyl Phenyl Carbonate : Used as a monomer to enhance thermal stability and mechanical properties of polymers .

Table 1: Properties of Phenyl Carbonate Derivatives in Polymer Production

| Compound | Key Properties | Applications |

|---|---|---|

| Diphenyl Carbonate | High thermal stability | Polycarbonate resins |

| Allyl Phenyl Carbonate | Improved mechanical properties | Specialty polymers |

| tert-Butyl Phenyl Carbonate | Low volatility and high stability | Coatings and adhesives |

Pharmaceutical Applications

Phenyl carbonates serve as intermediates in drug synthesis. They are particularly useful for:

- Protecting Groups : tert-butyl phenyl carbonate acts as a protecting group during organic synthesis, facilitating more efficient pathways for drug development .

- Reactive Nanoparticles : Research has shown that polysaccharide derivatives with phenyl carbonate substituents can react with amino groups under mild conditions, making them suitable for biomedical applications such as drug delivery systems .

Coatings and Adhesives

Phenyl carbonates are integral to the formulation of high-performance coatings and adhesives due to their excellent bonding properties:

- Durability : They enhance the chemical resistance and longevity of coatings used in various industrial applications .

- Stabilizers : In cosmetic formulations, they improve shelf life by stabilizing active ingredients .

Case Study 1: Catalytic Transformation of Methyl Phenyl Carbonate

A study investigated the transformation of methyl phenyl carbonate to diphenyl carbonate using lead nanocatalysts. The research focused on optimizing support materials to enhance catalytic performance, revealing that PbO/MgO catalysts provided superior activity due to better dispersion and interaction with the support material .

Case Study 2: Self-Assembling Polysaccharide Nanoparticles

Research on polysaccharide phenyl carbonates demonstrated their ability to form reactive nanoparticles suitable for biomedical applications. The study evaluated the self-assembling behavior of these nanoparticles, confirming their potential for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of carboxylatooxybenzene involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The carboxylate group plays a crucial role in these interactions, facilitating binding to active sites on enzymes and other proteins .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Acidity and Catalytic Activity: Lewis acid sites (e.g., on PbO/MgO) enhance MPC disproportionation by polarizing carbonyl groups, facilitating nucleophilic attack by phenol . Strong Brønsted acidity, however, promotes undesired side reactions like decarboxylation .

- Metal-Support Interactions : MgO and ZrO₂ supports stabilize Pb species, minimizing leaching and improving recyclability. SiO₂ and Al₂O₃ exhibit weaker interactions, leading to Pb loss and activity decline .

- Thermodynamics : The equilibrium constant for MPC → DPC ($K_2$) is temperature-sensitive. Higher temperatures (>200°C) favor DPC but risk decomposition, necessitating precise control .

Q & A

Basic Research Questions

Q. What are the common experimental methods for synthesizing phenyl carbonate derivatives (e.g., diphenyl carbonate, DPC) and validating their purity?

- Methodology : Use transesterification or disproportionation reactions with methyl phenyl carbonate (MPC) as a precursor. Catalysts like PbO/MgO or PbO/ZrO2 are prepared via wet impregnation, followed by characterization via XRD (crystallinity), TEM (morphology), and XPS (surface composition) .

- Validation : Quantify product purity via GC-MS or HPLC, and confirm structure using FT-IR or NMR. For novel compounds, provide elemental analysis and melting point data .

Q. How do support materials (e.g., MgO vs. SiO2) influence catalytic activity in phenyl carbonate synthesis?

- Key Factors :

- Dispersion : PbO dispersion is higher on MgO/ZrO2 than Al2O3 due to stronger metal-support interactions .

- Acidity : Lewis acid sites (e.g., on MgO) enhance DPC selectivity, while Brønsted acidity promotes side reactions like MPC decarboxylation to anisole .

- Experimental Design : Compare catalysts via H2-TPR (reducibility), Py-IR (acid type), and NH3-TPD (acid strength) .

Q. What analytical techniques are critical for monitoring phenyl carbonate reaction kinetics?

- Tools : Use in-situ FT-IR to track reaction intermediates, GC for real-time product distribution, and NMR for stereochemical analysis. For thermal stability, employ TGA-DSC .

- Data Interpretation : Apply Arrhenius plots to derive activation energies and identify rate-limiting steps (e.g., first-step ester exchange in MPC disproportionation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between catalytic acidity and product selectivity in DPC synthesis?

- Case Study : PbO/MgO exhibits high acidity but generates anisole as a byproduct. Mitigate this by optimizing reaction temperature (≤200°C) or using ZrO2 supports with moderate acidity .

- Method : Conduct TPD and Py-IR to map acid site distribution. Pair with DFT calculations to model acid strength effects on reaction pathways .

Q. What strategies improve catalyst recyclability in phenyl carbonate synthesis without compromising activity?

- Approach : Use heterogeneous catalysts (e.g., PbO/MgO) with strong metal-support interactions to prevent Pb leaching. Post-reaction characterization via ICP-OES confirms minimal metal loss .

- Experimental Validation : Perform three-cycle recyclability tests under identical conditions. Monitor structural stability via BET (surface area) and XRD (phase integrity) .

Q. How do copolymerization techniques expand phenyl carbonate applications in functional materials?

- Example : Radical copolymerization of phenyl vinylethylene carbonate (PVEC) with N-phenylmaleimide yields alternating copolymers with pH-responsive color changes. Characterize sequence distribution via UV-Vis and FT-IR .

- Design : Vary monomer feed ratios and initiators (e.g., DTBP) to tune copolymer properties. Use GPC for molecular weight analysis .

Q. What multivariate analysis methods enhance reproducibility in phenyl carbonate characterization?

- Tools : Apply hierarchical clustering or PCA to SERS spectra for identifying spectral outliers. Use R-based packages for peak skewness analysis in chromatographic data .

- Best Practices : Standardize substrate preparation (e.g., Au/Ag nanoparticles for SERS) and validate via TEM/EDS .

Data Contradiction Analysis

Q. Why do some studies report higher DPC yields with PbO/TiO2 despite its lower acidity?

- Hypothesis : TiO2’s redox properties (evidenced by H2-TPR) may facilitate electron transfer steps overlooked in purely acid-driven mechanisms .

- Resolution : Compare redox-active vs. acid-active catalysts using isotopic labeling (e.g., ¹³C-MPC) to trace reaction pathways .

Methodological Recommendations

- Catalyst Design : Prioritize supports with high surface area (e.g., SiO2) and moderate acidity (e.g., ZrO2) for balanced activity/selectivity .

- Ethical Compliance : Document catalyst toxicity (e.g., Pb content) and disposal protocols per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.